(R)-Isomucronulatol
Overview
Description
Isomucronulatol is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. This compound has garnered attention due to its potential anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isomucronulatol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from plant material. The isolated compound is then purified using techniques like column chromatography .
Industrial Production Methods: In an industrial setting, the production of isomucronulatol involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC). This method ensures the production of high-purity isomucronulatol suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Isomucronulatol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Isomucronulatol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant effects.
Medicine: Studied for its potential therapeutic effects in conditions like osteoarthritis and non-small cell lung cancer
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties.
Mechanism of Action
Isomucronulatol exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1 beta and cyclooxygenase-2. This inhibition is mediated through the modulation of signaling pathways like the nuclear factor kappa B pathway . Additionally, isomucronulatol has been found to induce ferroptosis in cancer cells, a form of programmed cell death associated with iron and reactive oxygen species .
Comparison with Similar Compounds
Isomucronulatol is similar to other flavonoids such as quercetin, kaempferol, and isorhamnetin. it is unique in its specific molecular structure and bioactivity. For instance:
Quercetin: Known for its strong antioxidant properties.
Kaempferol: Recognized for its anti-cancer effects.
Isorhamnetin: Noted for its anti-inflammatory and cardioprotective properties.
These compounds share similar bioactivities but differ in their specific molecular targets and pathways, making isomucronulatol a unique and valuable compound for research and application .
Properties
IUPAC Name |
3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRBAPDEZYMKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345153 | |
Record name | Isomucronulatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isomucronulatol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52250-35-8, 64474-51-7 | |
Record name | Isomucronulatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isomucronulatol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 - 153 °C | |
Record name | Isomucronulatol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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